molecular formula C27H30N4O5 B2781679 N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 1331519-39-1

N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2781679
CAS No.: 1331519-39-1
M. Wt: 490.56
InChI Key: GOJQQQAFSUFREI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a useful research compound. Its molecular formula is C27H30N4O5 and its molecular weight is 490.56. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Development and Molecular Interaction The compound's structure, characterized by its furan moiety and piperidin-4-ylmethyl segment, has been explored in pharmaceutical contexts, particularly in the design of receptor agonists and antagonists. For instance, its structural features make it a candidate for studying interactions with biological targets such as receptors and enzymes. The research highlights the compound's utility in developing medications with potential applications in treating neurological disorders, given its interaction with specific receptors (Habernickel, 2001).

Material Science and Polymer Chemistry In material science, the compound has been implicated in the synthesis of polymers with specific properties. Its furan component is useful in polymer chemistry for creating materials with desired physical and chemical characteristics, such as thermal stability and solubility (Percec et al., 1996). The research demonstrates how the compound can contribute to the development of innovative materials with applications ranging from electronics to biodegradable plastics.

Synthetic Chemistry and Heterocyclic Compound Synthesis The compound serves as a precursor in synthetic chemistry for generating heterocyclic compounds. Its structure is conducive to forming various heterocycles, which are crucial in pharmaceuticals, agrochemicals, and dyes. Studies detail how modifications of the compound can lead to the creation of diverse heterocyclic structures with a wide range of applications (Ciller et al., 1985).

Bioinorganic Chemistry and Metal Complex Studies In bioinorganic chemistry, the compound's ligand properties have been explored for forming metal complexes. These complexes are studied for their potential in catalysis, as sensors, and for their biological activities. The research demonstrates the compound's versatility in forming complexes with different metals, which could lead to applications in catalysis and environmental remediation (Sathyadevi et al., 2012).

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5/c1-17-22-15-20(14-19-4-2-10-31(24(19)22)27(17)35)29-26(34)25(33)28-16-18-8-11-30(12-9-18)23(32)7-6-21-5-3-13-36-21/h3,5-7,13-15,17-18H,2,4,8-12,16H2,1H3,(H,28,33)(H,29,34)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJQQQAFSUFREI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4CCN(CC4)C(=O)C=CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4CCN(CC4)C(=O)/C=C/C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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